An In-depth Technical Guide to N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide: A Versatile Building Block for Functional Materials
An In-depth Technical Guide to N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide: A Versatile Building Block for Functional Materials
Abstract
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a symmetrically substituted aromatic oxalamide, a class of compounds recognized for their robust coordination capabilities and potential as building blocks in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, fundamental properties, and potential applications of this compound, with a particular focus on its role as a ligand in the formation of metal-organic frameworks (MOFs). While detailed experimental data in the public domain is limited, this document synthesizes available information and provides a scientifically grounded perspective on its synthesis, characterization, and utility for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Oxalamide Core in Modern Chemistry
The oxalamide functional group, characterized by a central -C(O)NH-NHC(O)- backbone, serves as a versatile and rigid bridging unit in a multitude of chemical architectures. Its inherent planarity, coupled with the presence of multiple hydrogen bond donors and acceptors, makes it an exceptional candidate for the design of self-assembling systems. When flanked by aromatic moieties, such as the substituted pyridyl rings in N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide, the resulting molecule possesses a unique combination of structural rigidity, pre-defined coordination vectors, and the potential for π-π stacking interactions. These features are highly sought after in the rational design of functional materials with tailored properties.
Molecular Structure and Physicochemical Properties
The chemical structure of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is defined by a central oxalamide linker connecting two 5-chloro-6-methylpyridin-2-yl units.
Chemical Structure:
This symmetrical arrangement dictates its potential as a bidentate or bridging ligand in coordination chemistry. The nitrogen atoms of the pyridyl rings and the oxygen atoms of the oxalamide group present potential coordination sites for metal ions.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1263207-01-7 | [1][2] |
| Molecular Formula | C₁₄H₁₂Cl₂N₄O₂ | [2] |
| Molecular Weight | 339.18 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Limited public data available. Likely soluble in polar aprotic solvents like DMSO and DMF, based on structurally related compounds. | - |
| Melting Point | Not publicly reported. | - |
Synthesis and Characterization: A Proposed Methodological Approach
Proposed Synthetic Pathway
A plausible and efficient synthesis would involve the reaction of 2-amino-5-chloro-6-methylpyridine with oxalyl chloride or a dialkyl oxalate. The use of oxalyl chloride is often preferred for its higher reactivity.
Caption: A proposed synthetic workflow for the preparation of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide.
Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
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Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloro-6-methylpyridine (2.0 equivalents) and a tertiary amine base such as triethylamine (2.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
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Reaction Initiation: Cool the solution to 0 °C in an ice bath.
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Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, quench the reaction with the addition of water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization Techniques
A comprehensive characterization of the synthesized N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide would involve the following analytical methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridyl rings and the methyl protons. The amide N-H proton signal may be broad and its chemical shift can be concentration-dependent.
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Infrared (IR) Spectroscopy: IR spectroscopy will be crucial for identifying the key functional groups. Characteristic vibrational bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band) are expected.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
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Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the calculated values for the molecular formula.
Applications in Materials Science: A Focus on Metal-Organic Frameworks (MOFs)
The primary interest in N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide stems from its potential as a designer ligand for the construction of metal-organic frameworks (MOFs).[3] MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker.
Ligand Design Principles
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide possesses several key attributes that make it a promising candidate for MOF synthesis:
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Defined Coordination Geometry: The two pyridyl nitrogen atoms provide well-defined coordination sites, directing the self-assembly process.
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Rigidity: The central oxalamide unit and the aromatic rings impart rigidity to the ligand, which is crucial for the formation of stable, porous frameworks.
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Functionality: The chloro and methyl substituents on the pyridine rings can influence the electronic properties of the ligand and the resulting MOF, and can also serve as sites for post-synthetic modification.
Caption: A conceptual workflow illustrating the self-assembly of a metal-organic framework from N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide and a metal precursor.
Potential Applications of Derived MOFs
While specific applications for MOFs derived from this particular ligand have not been reported, based on the chemistry of related materials, potential areas of investigation include:
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Gas Storage and Separation: The porous nature of MOFs makes them attractive for the storage of gases like hydrogen and methane, and for the selective separation of gas mixtures.
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Catalysis: The metal centers within the MOF can act as catalytic sites, and the porous structure can provide size and shape selectivity.
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Sensing: The incorporation of specific functional groups or the interaction of guest molecules with the framework can lead to changes in the MOF's properties (e.g., luminescence), which can be harnessed for chemical sensing.
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Drug Delivery: The pores of MOFs can be loaded with therapeutic agents for controlled release applications, although the in-vivo stability and toxicity would need to be carefully evaluated.
Future Outlook and Research Directions
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide represents a promising yet underexplored building block in the field of materials chemistry. To unlock its full potential, further research is warranted in the following areas:
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Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive characterization data, is a critical first step.
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Exploratory Coordination Chemistry: A systematic investigation of the coordination of this ligand with a variety of transition metals and lanthanides would reveal the structural diversity of the resulting coordination polymers and MOFs.
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Property-Driven Materials Design: Once the fundamental coordination chemistry is understood, research can focus on designing materials with specific properties for targeted applications, such as catalysis or gas separation.
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Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the structures and properties of MOFs based on this ligand, guiding experimental efforts.
Conclusion
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a molecule of significant interest due to its well-defined structure and its potential as a versatile ligand for the construction of functional materials. While the publicly available data on this specific compound is currently sparse, by drawing parallels with related oxalamide-based systems and applying fundamental principles of synthetic and materials chemistry, we can anticipate its utility in the development of novel metal-organic frameworks and other supramolecular assemblies. This technical guide serves as a foundational resource to stimulate further research and exploration into the chemistry and applications of this promising compound.
